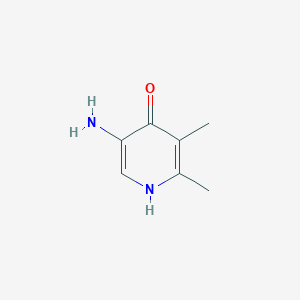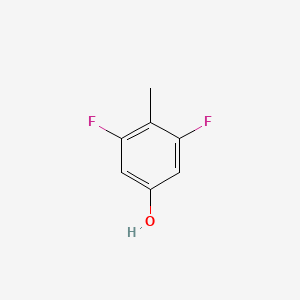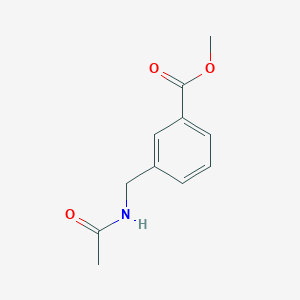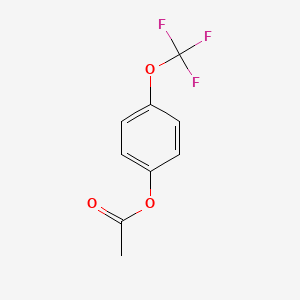
4-Acetyloxy-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyloxy-(trifluoromethoxy)benzene, commonly referred to as 4-AOTF, is an organic compound of the benzene family. It is a colorless, crystalline solid with a strong, sweet odor and a melting point of 35-36°C. 4-AOTF is a versatile compound that has a wide range of uses in the scientific community. It is used in the synthesis of various compounds, as a reagent in organic chemistry, and as a solvent for various applications. Additionally, 4-AOTF has been studied for its biochemical and physiological effects, and for its potential applications in the medical field.
Scientific Research Applications
4-AOTF has a number of potential applications in the scientific research field. It has been used as a reagent in organic chemistry, as a solvent for various applications, and as a starting material in the synthesis of various compounds. Additionally, 4-AOTF has been studied for its biochemical and physiological effects, and for its potential applications in the medical field.
Mechanism of Action
The mechanism of action of 4-AOTF is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the metabolism of arachidonic acid. This suggests that 4-AOTF may have anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory conditions.
Biochemical and Physiological Effects
4-AOTF has been studied for its biochemical and physiological effects. Studies have shown that 4-AOTF has anti-inflammatory properties, and may be beneficial in the treatment of various inflammatory conditions. Additionally, 4-AOTF has been shown to have antioxidant activity, and may be useful in the prevention of oxidative damage.
Advantages and Limitations for Lab Experiments
The use of 4-AOTF in laboratory experiments has both advantages and limitations. One of the advantages is that 4-AOTF is a relatively inexpensive compound, which makes it easy to obtain and use in experiments. Additionally, 4-AOTF is a versatile compound, which makes it useful in a wide range of applications. However, 4-AOTF is also a toxic compound, and should be handled with caution. Additionally, the mechanism of action of 4-AOTF is not yet fully understood, which may limit its use in certain applications.
Future Directions
There are a number of potential future directions for 4-AOTF research. One potential direction is to further investigate the mechanism of action of 4-AOTF, in order to better understand its biochemical and physiological effects. Additionally, 4-AOTF could be studied for its potential applications in the medical field, such as in the treatment of various inflammatory conditions. Further research could also be conducted to explore the potential uses of 4-AOTF as a solvent, as a reagent in organic chemistry, and as a starting material in the synthesis of various compounds. Finally, additional research could be conducted to explore the potential toxic effects of 4-AOTF, in order to ensure its safe use in laboratory experiments.
Synthesis Methods
4-AOTF can be synthesized in a variety of ways. One method involves the reaction of 4-hydroxybenzaldehyde with trifluoromethylmagnesium bromide in the presence of a strong base, such as potassium tert-butoxide. The product is then treated with acetic anhydride to yield 4-AOTF. Another method involves the reaction of 4-chlorobenzaldehyde with trifluoromethylmagnesium bromide, followed by treatment with acetic anhydride.
properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-6(13)14-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMLLCXYNWLSTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

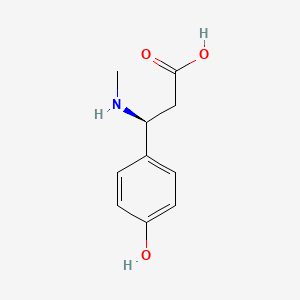

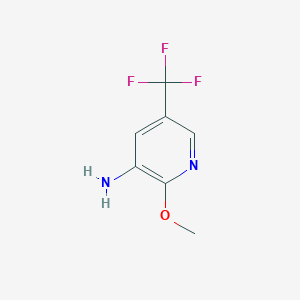

![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)

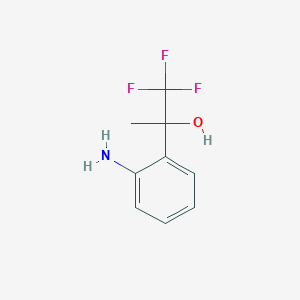
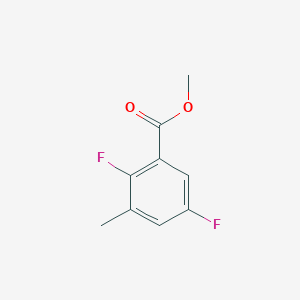
![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)
